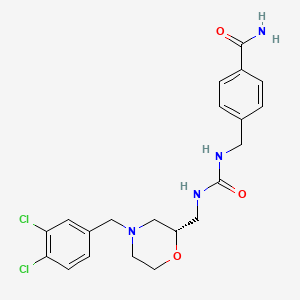
GW 766994
描述
GW 766994 is an antagonist of chemokine (C-C motif) receptor 3 (CCR3) with a Ki value of 13.8 nM in an assay of eosinophil chemotaxis induced by chemokine (C-C motif) ligand 11 (CCL11). It decreases CCL11-induced cyclin-dependent kinase 5 (Cdk5) and tau phosphorylation and production of amyloid β (1-42) (Aβ42) in isolated mouse hippocampal neurons when used at a concentration of 10 µM.
This compound is an antagonist of CCR3 (chemokine C-C motif receptor 3).
科学研究应用
CCR3 拮抗剂
GW 766994 是一种口服活性和特异性的趋化因子受体 3 (CCR3) 拮抗剂 . CCR3 是某些细胞表面的一种 G 蛋白偶联受体,它参与炎症反应。this compound 对 CCR3 的拮抗作用表明它在治疗与炎症相关的疾病方面具有潜在用途。
哮喘研究
该化合物在哮喘研究中显示出潜在的用途 . 哮喘是一种影响肺部气道的慢性疾病。这些气道或支气管允许空气进出肺部。在哮喘中,这些气道总是发炎的。
嗜酸性粒细胞支气管炎研究
This compound 也已用于与嗜酸性粒细胞支气管炎相关的研究 . 嗜酸性粒细胞支气管炎是一种肺部炎症,与哮喘无关,但会导致类似的症状,例如咳嗽和呼吸急促。
神经退行性疾病
研究表明,this compound 可以逆转 CCL11 诱导的海马神经元中细胞周期蛋白依赖性激酶 5 (CDK5) 的激活、CDK5 磷酸化、GSK3β 和 tau 磷酸化增加 . 这表明 this compound 可能在治疗阿尔茨海默病等神经退行性疾病方面具有潜在应用。
阿尔茨海默病
事实上,一项研究表明,靶向 CCR3 可减少阿尔茨海默病小鼠模型中的淀粉样蛋白 β 生成、tau 过度磷酸化和突触丢失 . 这表明 this compound 可能成为阿尔茨海默病的潜在治疗剂。
免疫系统疾病
This compound 已被确定为免疫系统疾病的潜在治疗剂 . 免疫系统保护身体免受外来入侵生物的侵害,促进保护性免疫,同时保持对自身的耐受性。
传染病
该化合物也已被建议用于治疗传染病 . 传染病是由生物体(如细菌、病毒、真菌或寄生虫)引起的疾病。
耳鼻喉科疾病
最后,this compound 在治疗耳鼻喉科疾病方面具有潜在应用 . 这些是耳、鼻、喉部位的疾病。
作用机制
Target of Action
GW 766994, also known as Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)-, UNII-Z6213K1TPE, GW-766994, Z6213K1TPE, or GW-994, is a specific and oral antagonist of the chemokine receptor-3 (CCR3) . CCR3 is a G-protein coupled receptor that plays a crucial role in the chemotaxis of eosinophils, a type of white blood cell that is involved in the immune response .
Mode of Action
This compound interacts with CCR3 by binding to it and blocking its function, thereby acting as an antagonist . This prevents the receptor from responding to its ligands, such as the chemokine (C-C motif) ligand 11 (CCL11), which is involved in the chemotaxis of eosinophils .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CCR3 signaling pathway. By blocking CCR3, this compound inhibits the chemotaxis of eosinophils induced by CCL11 . This can lead to a decrease in eosinophil migration to inflammation sites, potentially reducing inflammation and associated symptoms .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
By antagonizing CCR3, this compound can decrease CCL11-induced activation of cyclin-dependent kinase 5 (CDK5), phosphorylation of CDK5 and tau, and production of amyloid β (1-42) (Aβ42) in isolated mouse hippocampal neurons . This suggests that this compound could potentially have therapeutic effects in conditions where these biochemical processes play a role, such as Alzheimer’s disease .
属性
IUPAC Name |
4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUUMAKBFSDIE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
408303-43-5 | |
| Record name | GW-766994 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-766994 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



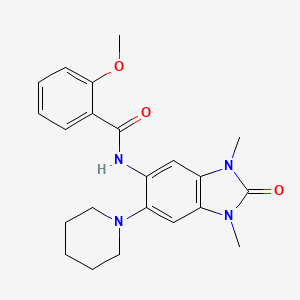
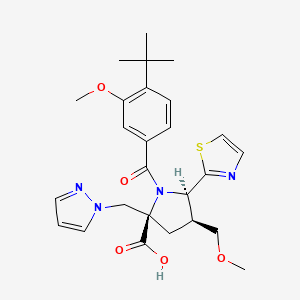


![(3as,6ar)-5-[(4e)-Oct-4-En-4-Yl]-N,4-Diphenyl-2,3,6,6a-Tetrahydropentalen-3a(1h)-Amine](/img/structure/B1672402.png)
amino}methyl)-3,3,3-Trifluoro-2-Hydroxypropyl]-1-(4-Fluorophenyl)-1h-Pyrazole-4-Carboxamide](/img/structure/B1672403.png)
![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)
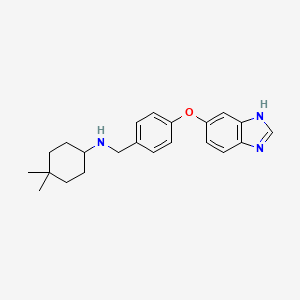


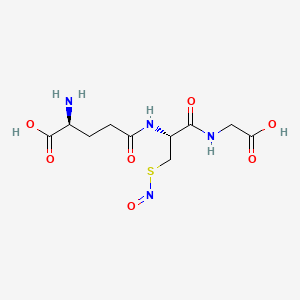
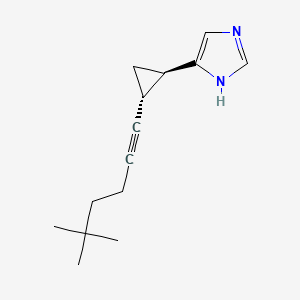
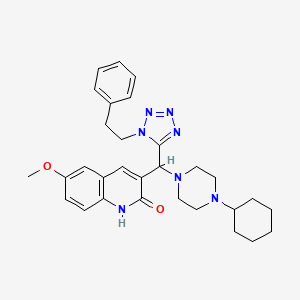
![2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine](/img/structure/B1672417.png)